molecular formula C10H7N3 B2716031 1-Phenyl-1H-imidazole-4-carbonitrile CAS No. 857772-85-1; 932974-43-1

1-Phenyl-1H-imidazole-4-carbonitrile

Cat. No.: B2716031
CAS No.: 857772-85-1; 932974-43-1
M. Wt: 169.187
InChI Key: NGSOWJSXAXEOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-imidazole-4-carbonitrile (CAS 857772-85-1 ) is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a phenyl group attached to the N-1 position of an imidazole ring, which is further substituted with a cyano group at the C-4 position . Its molecular formula is C10H7N3, and it has a molecular weight of 169.18 g/mol . In pharmaceutical research, this chemical scaffold is a valuable precursor in designing and synthesizing novel bioactive molecules. Imidazole derivatives have been extensively explored as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anticancer drug discovery . The structure serves as a core template for developing potential therapeutic agents targeting various diseases. Researchers utilize this compound as an intermediate to create more complex molecules for high-throughput screening and lead optimization . Beyond medicinal applications, the 1-phenyl-1H-imidazole structure is a subject of interest in materials science. Studies on similar 1-phenyl-1H-imidazole derivatives involve detailed crystallographic and spectroscopic characterization to understand their supramolecular packing and solid-state properties, which are relevant for developing advanced organic materials . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is harmful if swallowed and may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSOWJSXAXEOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 1 Phenyl 1h Imidazole 4 Carbonitrile and Its Analogues

Cyclization Reactions and Multicomponent Approaches

The construction of the imidazole (B134444) ring is the cornerstone of synthesizing 1-Phenyl-1H-imidazole-4-carbonitrile and its analogues. Modern synthetic methods have evolved to offer greater efficiency, diversity, and control over the final molecular architecture.

Cyclization of Amido-Nitriles

A notable strategy for forming the imidazole core involves the cyclization of amido-nitriles. One reported protocol describes the nickel-catalyzed reaction of amido-nitriles to form disubstituted imidazoles. rsc.org This method is valued for its mild reaction conditions, which accommodate a variety of functional groups, including aryl halides and both aromatic and saturated heterocycles. rsc.org The proposed mechanism for this transformation begins with a nickel-catalyzed addition to the nitrile group of the amido-nitrile. rsc.org This is followed by a sequence of proto-demetallation, tautomerization, and a final dehydrative cyclization to yield the desired 2,4-disubstituted NH-imidazoles. rsc.org The yields for this reaction can range from poor to excellent, depending on the specific coupling partners used. rsc.org

Debus-Radiszewski Reaction Pathways and Modifications

The Debus-Radiszewski imidazole synthesis is a classic and commercially significant multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com The reaction is understood to occur in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. wikipedia.orgscribd.com Subsequently, this diimine condenses with an aldehyde to form the imidazole product. wikipedia.orgscribd.com

Despite its utility, the traditional Debus-Radiszewski reaction can suffer from poor yields and the formation of side products. ijprajournal.com Consequently, numerous modifications have been developed to improve its efficiency. One significant modification involves replacing one equivalent of ammonia with a primary amine, which leads to the formation of N-substituted imidazoles in good yields. wikipedia.org The use of various catalysts has also been explored to enhance reaction rates and yields. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an excellent catalyst, providing high yields of 2,4,5-triphenyl-1H-imidazole when reacting benzil (B1666583), benzaldehyde, and ammonium (B1175870) acetate (B1210297). ijprajournal.com Other bases like triethylamine, piperidine, and DBU have also been used, though with lower efficacy compared to DABCO. ijprajournal.com Another effective catalytic system is a deep eutectic solvent (DES) of urea (B33335) and zinc chloride, which can produce near-quantitative yields of 2,4,5-triphenyl-1H-imidazole in a short reaction time at elevated temperatures. ijprajournal.com

One-Pot Multicomponent Reactions (MCRs) for Imidazole Ring Formation

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.net Several MCRs have been developed for the synthesis of substituted imidazoles. These reactions are convergent, meaning three or more starting materials react to form a product where most of the atoms from the reactants are incorporated into the final structure. researchgate.net

A common MCR for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves the condensation of benzil (a 1,2-diketone), an aldehyde, a primary amine, and ammonium acetate. sharif.edu This four-component reaction has been successfully carried out using various catalysts, including sulfonic acid-functionalized pyridinium (B92312) chloride under solvent-free conditions, demonstrating good yields and short reaction times. sharif.edu This approach is versatile, accommodating a range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as aliphatic and aromatic amines. sharif.edu

Another four-component, one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org This method is noted for its simplicity, high yields (ranging from 80-96%), and short reaction times. organic-chemistry.org The proposed mechanism involves a series of condensations, nucleophilic additions, and an intramolecular cyclization, followed by air oxidation to form the aromatic imidazole ring. organic-chemistry.org

The following table summarizes various MCR approaches for imidazole synthesis:

Reactants Catalyst/Conditions Product Type Advantages
Benzil, Aldehyde, Primary Amine, Ammonium AcetateSulfonic acid-functionalized pyridinium chloride, 100°C, solvent-free1,2,4,5-Tetrasubstituted ImidazolesGreen, reusable catalyst, high yields, short reaction times. sharif.edu
2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate130°C, solvent-free1,2,4-Trisubstituted ImidazolesSimple, high yields, environmentally friendly. organic-chemistry.org
Benzil, Aromatic Aldehyde, Ammonium AcetateLemon juice, Ethanol2,4,5-Triaryl-1H-imidazoleGreen, inexpensive, biodegradable catalyst, good yields. researchgate.net

Regioselectivity Control in Imidazole Synthesis

Achieving regioselectivity is a critical challenge in the synthesis of substituted imidazoles, particularly when using unsymmetrical starting materials. The ability to control the position of different substituents on the imidazole ring is crucial for structure-activity relationship studies and the development of functional molecules.

One study demonstrated a method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov It was found that the presence of a hydroxyl group at the ortho position of a benzylidene imine derived from diaminomaleonitrile (B72808) (DAMN) directs the reaction pathway towards the formation of imidazoles instead of 1,2-dihydropyrazines. nih.gov In contrast, imines with meta or para hydroxyl groups yielded the pyrazine (B50134) derivatives. nih.govacs.org Computational studies suggested that the regioselectivity is driven by the 2-hydroxyaryl group, which facilitates a self-catalyzed hydrogen atom shift, a process that is not geometrically feasible for the meta and para isomers. nih.govacs.org

Another approach to regioselective synthesis involves the alkylation of pre-formed imidazole rings. For instance, the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole has been studied under various conditions to achieve total regioselectivity for alkylation at the N1 position. researchgate.net The choice of base, solvent, and temperature were critical factors in controlling the outcome of the reaction. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact and enhance sustainability. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govderpharmachemica.com The rapid heating of reaction mixtures through microwave irradiation can accelerate chemical transformations, making it a highly efficient technique. nih.gov

Several microwave-assisted protocols have been developed for the synthesis of imidazole derivatives. One such method describes a solvent-free, microwave-assisted synthesis of indolyl imidazoles. researchgate.net This one-pot, multicomponent reaction involves the condensation of indoleamine with aryl aldehydes to form Schiff's bases, which are then reacted with ammonium acetate and benzil on a silica (B1680970) gel solid support under microwave irradiation. researchgate.net A comparative study showed that the microwave method was superior to the conventional heating approach in terms of reaction time and yield. niscpr.res.in

Another example is the microwave-assisted synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff base derivatives. asianpubs.org This method also demonstrated the advantages of microwave irradiation, providing a convenient and easily controllable process. asianpubs.org Furthermore, a solvent-free, microwave-assisted approach for the ring-opening reactions of phenyl glycidyl (B131873) ether with various imidazoles has been reported, highlighting the speed and efficiency of this technique for generating substituted imidazole derivatives. nih.gov

The following table compares conventional and microwave-assisted methods for the synthesis of aryl imidazoles:

Method Reaction Time Yield Key Features
Conventional Heating Several hoursModerateRequires bulk solvents, longer reaction times. niscpr.res.in
Microwave Irradiation A few minutesHighSolvent-free or reduced solvent, rapid, efficient. researchgate.netniscpr.res.inasianpubs.org

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis has emerged as a green and efficient technique in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.gov The application of ultrasonic irradiation in the synthesis of imidazole derivatives has been shown to be beneficial. nih.gov While specific studies detailing the ultrasound-promoted synthesis of this compound are not extensively documented, the general principles of sonochemistry suggest its potential applicability. Ultrasound can enhance mass transfer and accelerate reactions, which could be advantageous in the condensation reactions typically used for imidazole synthesis. nih.gov For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved with high yields under ultrasonic irradiation. nih.gov This suggests that a similar approach could be adapted for the synthesis of this compound, potentially from precursors like α-haloketones and amidines, by promoting efficient mixing and energy transfer.

Organocatalytic Approaches Utilizing Imidazole as a Catalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts. Imidazole and its derivatives can themselves act as organocatalysts in various transformations. While direct examples of imidazole catalyzing the synthesis of this compound are not prominent in the literature, the catalytic activity of imidazole in related reactions is well-established. For example, tetrasubstituted imidazoles have been synthesized using various organocatalysts under different conditions. doi.org The basic nitrogen atom in the imidazole ring can act as a proton shuttle or a nucleophilic catalyst, facilitating key steps in the reaction mechanism. This catalytic capability could potentially be harnessed for the synthesis of the target molecule, for instance, by promoting the condensation between a substituted amine and a carbonyl compound.

Solvent-Free and Aqueous Medium Methodologies

The development of solvent-free and aqueous medium synthetic methodologies is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. Several solvent-free methods for the synthesis of imidazole derivatives have been reported, often involving the simple mixing and heating of reactants. asianpubs.orgacgpubs.orgamazonaws.comresearchgate.net These methods offer advantages such as reduced waste, easier product isolation, and often lower costs. For example, the one-pot synthesis of various imidazole derivatives has been achieved in high yields under solvent-free conditions by heating a mixture of the reactants. asianpubs.org

Similarly, conducting reactions in water as a solvent is highly desirable due to its non-toxic and non-flammable nature. The synthesis of imidazole derivatives in aqueous media has been explored, demonstrating the feasibility of this approach. These green methodologies could be adapted for the synthesis of this compound, contributing to more sustainable chemical manufacturing.

Precursor Chemistry and Building Block Utilization

The strategic selection of precursors and building blocks is fundamental to the successful synthesis of complex molecules like this compound.

Role of Substituted Amines and Carbonyl Compounds in Ring Formation

The classical approach to imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (acting as a source of nitrogen). In the context of this compound synthesis, a substituted aniline (B41778), such as aniline itself, would serve as the source for the N-1 phenyl group. The remaining part of the imidazole ring would be constructed from a suitable carbonyl compound or its equivalent that also incorporates the carbonitrile functionality.

A common strategy for the synthesis of 4-substituted imidazoles involves the reaction of α-haloketones with amidines. nih.govorgsyn.orggoogle.com In this scenario, a phenacyl halide derivative could react with a formamidine (B1211174) equivalent to form the desired 1-phenylimidazole (B1212854) ring. The carbonitrile group would need to be introduced either on the phenacyl halide precursor or through a subsequent functionalization step. The reaction between an α-bromoacetophenone and formamidine acetate in a suitable solvent like ethylene (B1197577) glycol is a known method for preparing 4-phenylimidazole. google.com Adapting such a procedure by using a precursor that already contains the cyano group is a viable synthetic strategy.

Chemical Reactivity and Transformation of the 1 Phenyl 1h Imidazole 4 Carbonitrile Core

Transformations of the Nitrile Group

Conversion to Amidines and Related Nitrogen-Containing Functionalities

The electron-deficient carbon atom of the nitrile group is susceptible to nucleophilic attack, enabling its transformation into several important functional groups, most notably amidines. Amidines are valuable pharmacophores and synthetic intermediates.

A primary and well-established method for converting nitriles to amidines is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to the nitrile, forming a Pinner salt (an imino ester hydrochloride). This intermediate is not typically isolated but is subsequently treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org For 1-Phenyl-1H-imidazole-4-carbonitrile, this two-step sequence provides a reliable route to 1-Phenyl-1H-imidazole-4-carboximidamide and its N-substituted derivatives.

Table 1: Pinner Reaction for Amidine Synthesis

Step Reactants Reagent Intermediate/Product
1 This compound, Ethanol Anhydrous HCl Ethyl 1-phenyl-1H-imidazole-4-carboximidate hydrochloride (Pinner Salt)

Another related transformation involves the reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH) to form an N-hydroxy-carboximidamide, commonly known as an amidoxime (B1450833). This reaction typically proceeds by the nucleophilic addition of hydroxylamine to the cyano group. arkat-usa.org These amidoxime derivatives are versatile intermediates in their own right, capable of further elaboration into other heterocyclic systems.

Cycloaddition Reactions of the Cyano Group, including Tetrazole Formation

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings. The most significant of these is the [3+2] cycloaddition with azides to form tetrazoles.

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), is a highly efficient method for the synthesis of 5-(1-Phenyl-1H-imidazol-4-yl)-1H-tetrazole. researchgate.net This transformation is often catalyzed by Lewis acids (e.g., zinc or copper salts) and is considered a "click chemistry" reaction due to its high yield, reliability, and simple reaction conditions. researchgate.netorganic-chemistry.org Tetrazoles are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids. beilstein-journals.org

Table 2: Synthesis of 5-(1-Phenyl-1H-imidazol-4-yl)-1H-tetrazole

Reactants Catalyst/Reagents Solvent Temperature Product

Beyond tetrazole formation, the nitrile group can also react with other 1,3-dipoles. For instance, reaction with nitrile imines, generated in situ from hydrazonoyl chlorides, can lead to the formation of 1,2,4-triazole (B32235) derivatives via a regioselective [3+2] cycloaddition. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Imidazole (B134444) Ring

The imidazole ring possesses a complex reactivity profile, with both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles under appropriate conditions.

Reactivity at Nitrogen Centers (N1, N3)

In this compound, the N1 position is already substituted with a phenyl group. The N3 nitrogen, however, possesses a lone pair of electrons and is a nucleophilic and basic center. It is therefore susceptible to electrophilic attack, leading to the formation of a quaternary imidazolium (B1220033) salt. This reaction, known as quaternization, typically occurs with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acylating agents. The resulting 1-phenyl-3-alkyl-4-cyano-1H-imidazolium salts carry a positive charge, significantly altering the electronic properties and potential applications of the molecule. This reactivity is well-documented for related imidazole systems. nih.gov

Reactivity at Carbon Centers (C2, C5)

The carbon atoms of the imidazole ring can also undergo substitution reactions. The proton at the C2 position is known to be the most acidic proton on the imidazole ring, a feature that can be exploited for functionalization. nih.gov Treatment of this compound with a strong organometallic base, such as n-butyllithium, is expected to result in selective deprotonation at the C2 position. The resulting 2-lithio intermediate is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new substituents at the C2 position. nih.govclockss.org

Electrophilic substitution at the C5 position is less favorable. The position is sterically hindered by the adjacent phenyl group at N1 and the carbonitrile at C4. Furthermore, the electron-withdrawing nature of both the N1-phenyl group and the C4-nitrile group deactivates the imidazole ring towards traditional electrophilic aromatic substitution reactions like halogenation or nitration. Therefore, functionalization via deprotonation at C2 is the more synthetically viable strategy. rsc.org

Phenyl Ring Functionalization and its Impact on Imidazole Reactivity

The N1-phenyl group is not merely a spectator substituent; its electronic properties can be modulated to fine-tune the reactivity of the entire imidazole core. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be performed on the phenyl ring, typically directing substituents to the ortho and para positions, although the imidazole ring itself acts as a deactivating group.

The introduction of substituents on the phenyl ring has a pronounced electronic effect on the imidazole moiety, transmitted via inductive and resonance effects.

Electron-Withdrawing Groups (EWGs) : Attaching EWGs (e.g., -NO₂, -CF₃, -Cl) to the phenyl ring decreases the electron density of the imidazole ring. This has two major consequences:

The nucleophilicity of the N3 nitrogen is reduced, making quaternization reactions slower.

The acidity of the C2 proton is increased, facilitating deprotonation and subsequent lithiation-based functionalization.

Electron-Donating Groups (EDGs) : Placing EDGs (e.g., -OCH₃, -CH₃) on the phenyl ring increases the electron density within the imidazole system. This results in:

Enhanced nucleophilicity of the N3 nitrogen, accelerating reactions with electrophiles.

Decreased acidity of the C2 proton, making lithiation at this position more challenging.

This ability to modulate the reactivity of the imidazole core through remote modifications on the phenyl ring provides a sophisticated strategy for controlling the synthesis of complex derivatives of this compound.

Table 3: Predicted Effect of Phenyl Ring Substituents on Imidazole Reactivity

Phenyl Substituent Type Example Effect on N3 Nucleophilicity Effect on C2 Proton Acidity
Strong Electron-Withdrawing p-NO₂ Decreased Increased
Weak Electron-Withdrawing p-Cl Slightly Decreased Slightly Increased
Neutral -H Baseline Baseline
Weak Electron-Donating p-CH₃ Slightly Increased Slightly Decreased

Influence of Halogenation and Nitro-Substitution

The introduction of halogen or nitro groups onto the this compound core, typically via electrophilic aromatic substitution on the N-phenyl ring, significantly modulates the molecule's electronic properties and subsequent reactivity. youtube.commasterorganicchemistry.com

Nitro-Substitution: The introduction of a nitro group (-NO₂) has a more profound impact. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects, rendering the phenyl ring strongly deactivated to further electrophilic substitution. youtube.commasterorganicchemistry.comlibretexts.org Nitration of imidazole itself can be complex; standard nitration of unsubstituted imidazole yields 4-nitroimidazole. The strong deactivating effect of the first nitro group makes subsequent nitrations difficult. youtube.com For the this compound, nitration would be expected to occur on the more activated phenyl ring. The resulting nitro-substituted compound would exhibit significantly altered reactivity, with the electron deficiency potentially making the imidazole ring susceptible to nucleophilic attack.

Table 1: Influence of Substituents on the Phenyl Ring

Substituent Electronic Effect Influence on Reactivity Directing Effect (for next substitution)
Halogen (e.g., -Cl, -Br) Inductively withdrawing, weakly deactivating Decreases nucleophilicity of the phenyl ring Ortho, Para
Nitro (-NO₂) Strongly withdrawing (inductive & resonance), strongly deactivating Significantly decreases nucleophilicity of the phenyl ring; may increase susceptibility of the imidazole ring to nucleophiles Meta

Derivatization with Hydroxyl and Amino Groups

The introduction of hydroxyl (-OH) and amino (-NH₂) groups onto the phenyl ring of this compound provides handles for further functionalization and derivatization.

Hydroxylation: The synthesis of 1-hydroxy-2-phenyl-1H-imidazole derivatives has been reported, showcasing the possibility of modifying the imidazole ring itself. nih.govsemanticscholar.org More commonly, hydroxyl groups can be introduced onto the phenyl ring. These phenolic derivatives can then undergo a variety of reactions, including etherification and esterification, to generate a library of related compounds. For instance, the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives demonstrates the conversion of a keto group to a hydroxyl group, a fundamental transformation that can be applied to appropriately substituted precursors. researchgate.net

Amination: The amino group can be introduced onto the phenyl ring, often through the reduction of a nitro-substituted precursor. This amino functionality is highly versatile. It can be acylated, alkylated, or used as a nucleophile in coupling reactions. The synthesis of 2-amino-imidazoles and their fused analogues, such as purines, often starts from precursors containing an amino group on the imidazole ring, highlighting the importance of this functional group in building molecular complexity. rsc.org

Ring-Opening and Rearrangement Reactions

While the imidazole ring is generally stable and aromatic, it can undergo ring-opening reactions under specific conditions, providing a pathway to acyclic or alternative heterocyclic structures.

Complex Heterocyclic Fusion Reactions

The this compound core, particularly when substituted with an amino group at the C5 position, serves as a powerful precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The nitrile and amino groups are strategically positioned to participate in cyclization reactions to form an adjacent second ring.

The conversion of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile derivatives into purine (B94841) ring systems is a well-established and vital transformation. nih.gov Purines, which consist of a fused pyrimidine (B1678525) and imidazole ring, are of immense biological importance. The synthesis typically involves the reaction of the 5-amino-imidazole precursor with a one-carbon electrophile to construct the pyrimidine portion of the purine.

A common synthetic route involves a two-step process:

Intermediate Formation: The 5-amino-1-phenyl-1H-imidazole-4-carbonitrile is first reacted with triethyl orthoformate and acetic anhydride. This reaction converts the amino group into an (ethoxymethylene)amino intermediate.

Cyclization: The resulting intermediate is then treated with a nitrogen source, such as ammonia, to facilitate ring closure, yielding the 9-phenyl-9H-purin-6-amine. researchgate.net

This strategy provides a direct pathway to substituted purines from readily accessible imidazole-4-carbonitrile building blocks.

Table 2: Synthesis of Purines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile

Step Reagents Intermediate/Product Purpose
1 Triethyl orthoformate, Acetic anhydride 1-Phenyl-5-[(ethoxymethylene)amino]-1H-imidazole-4-carbonitrile Formation of an activated intermediate for cyclization
2 Ammonia in Methanol 9-Phenyl-9H-purin-6-amine Ring closure to form the pyrimidine portion of the purine

A particularly elegant demonstration of the synthetic utility of the imidazole-4-carbonitrile core is the selective synthesis of different fused ring systems by carefully choosing the reaction partner. Starting with 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, where an additional reactive amino group is present on the N-phenyl substituent, cyclocondensation reactions with various electrophiles can lead to either six- or seven-membered fused rings. researchgate.netrsc.org

The reaction of this precursor with aldehydes or ketones under microwave promotion leads to the formation of the imidazo[1,2-a]quinoxaline ring system. This transformation proceeds via a Pictet-Spengler type reaction, which involves a 6-endo-trig cyclization. rsc.org

Conversely, when the same imidazole precursor is reacted with different electrophiles, such as triethyl orthoformate or carbonyldiimidazole (CDI), the reaction pathway changes. In this case, a 7-exo-trig cyclization occurs, leading to the formation of the benzo[f]imidazo[1,5-a] acs.orgrsc.orgontosight.aitriazepine scaffold. rsc.org The selectivity between the formation of the six-membered quinoxaline (B1680401) ring and the seven-membered triazepine ring is thus controlled by the nature of the electrophile used for the cyclocondensation.

Table 3: Selective Cyclocondensation Reactions

Electrophile(s) Fused Ring System Formed Cyclization Type
Aldehydes, Ketones Imidazo[1,2-a]quinoxaline 6-endo-trig
Triethyl orthoformate, Carbonyldiimidazole (CDI) Benzo[f]imidazo[1,5-a] acs.orgrsc.orgontosight.aitriazepine 7-exo-trig

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h Imidazole 4 Carbonitrile Systems

X-Ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial relationship between molecules, which in turn governs the material's bulk properties.

The crystal packing of 1-Phenyl-1H-imidazole-4-carbonitrile is expected to be dictated by a combination of weak intermolecular forces that assemble the molecules into a stable, repeating lattice. Unlike its unsubstituted counterpart, 1H-imidazole-4-carbonitrile, which forms robust chains dominated by strong N-H···N hydrogen bonds, the N1-phenyl substitution fundamentally alters the packing strategy. researchgate.net In N-substituted phenylimidazoles, the bulky phenyl group precludes this primary hydrogen bonding motif.

The primary intermolecular interactions anticipated in the crystal lattice of this compound are weak hydrogen bonds and π-π stacking.

Hydrogen Bonding: With the absence of a traditional hydrogen bond donor like an N-H group, the hydrogen bonding network is limited to weaker C-H···X interactions. The most probable hydrogen bond acceptors are the lone pair on the pyridine-like N3 atom of the imidazole (B134444) ring and the nitrogen atom of the cyano group. mdpi.com The donors would be the aromatic C-H groups from the phenyl ring (ortho-, meta-, and para-positions) and the imidazole ring (C2-H and C5-H). These C-H···N interactions, while individually weak, can collectively contribute significantly to the stabilization of the crystal structure, as observed in numerous N-substituted imidazole and benzimidazole (B57391) systems. mdpi.comresearchgate.net

To gain deeper insight into the electronic structure and the nature of intermolecular bonding, experimental electron density distribution can be determined from high-resolution X-ray diffraction data and analyzed using theoretical models.

Multipole Models: This approach models the aspherical nature of atomic electron density that arises from chemical bonding and lone pairs. By fitting a multipolar model to the diffraction data, one can precisely map the electrostatic potential of the molecule. For this compound, this analysis would be expected to reveal significant charge polarization. The cyano group is a potent electron-withdrawing group, both through induction (σ-withdrawing) and resonance (π-accepting). nih.goveujournal.org This would lead to a depletion of electron density on the imidazole ring, particularly at the C4 position. This effect, combined with the electronic nature of the N-phenyl group, would create a distinct electrostatic fingerprint across the molecule, which is crucial for understanding its reactivity and intermolecular recognition patterns.

Atoms in Molecules (AIM) Analysis: The quantum theory of Atoms in Molecules (AIM) can be applied to the experimentally derived or theoretically calculated electron density to characterize chemical bonds and non-covalent interactions. nih.gov By locating bond critical points (BCPs) between atoms, one can identify and quantify the strength and nature of interactions. In the context of this compound, AIM analysis would be invaluable for confirming and characterizing the weak C-H···N hydrogen bonds and π-π stacking interactions that stabilize the crystal lattice. The properties of the electron density at these BCPs provide quantitative measures of the interaction strength and type (e.g., closed-shell interactions typical of hydrogen bonds and van der Waals contacts).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the chemical environment of each nucleus, connectivity between atoms, and dynamic processes.

Isomerism: this compound (C₁₀H₇N₃) is one of several possible constitutional isomers. Other isomers include positioning the nitrile group at C2 or C5 (1-phenyl-1H-imidazole-2-carbonitrile and 1-phenyl-1H-imidazole-5-carbonitrile, respectively) or positioning the phenyl group at a different carbon atom (e.g., 2-phenyl-, 4-phenyl-, or 5-phenyl-1H-imidazole-4-carbonitrile). Each distinct isomer would produce a unique set of NMR signals, allowing for unambiguous identification.

Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The parent imidazole ring exhibits annular tautomerism, where the N-H proton can reside on either nitrogen atom. However, in this compound, the substitution of a phenyl group at the N1 position effectively blocks this common prototropic tautomerization pathway. nih.govnih.gov Therefore, the molecule is "locked" in the 1-phenyl tautomeric form. While other non-aromatic tautomers can be considered theoretically, they are typically of much higher energy for imidazole systems and are not expected to be present in any significant concentration under normal conditions. researchgate.net NMR spectroscopy confirms this lack of tautomerism, as a single set of sharp resonances is expected for the molecule in solution.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure. Although experimental spectra for this compound are not available in the cited literature, the chemical shifts can be reliably predicted based on the analysis of structurally similar compounds. nih.govrsc.orgijpsonline.commdpi.com

Proton (¹H) NMR: The spectrum is expected to show distinct signals for the imidazole and phenyl protons.

Imidazole Protons: Two signals are expected in the aromatic region, corresponding to H2 and H5. Due to the anisotropic and electronic effects of the adjacent phenyl and cyano groups, these protons would be deshielded and appear at low field, likely in the range of δ 7.8–8.5 ppm. The signal for H2 may appear as a singlet, while the H5 signal would also be a singlet.

Phenyl Protons: The five protons of the phenyl ring would appear as a set of multiplets in the range of δ 7.3–7.8 ppm. The exact pattern would depend on the degree of magnetic non-equivalence between the ortho, meta, and para protons.

Carbon (¹³C) NMR: The spectrum should display signals for the 8 chemically distinct carbon atoms in the molecule (the phenyl ring has three pairs of equivalent carbons plus the ipso-carbon).

Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to resonate in a characteristic region, typically around δ 115–120 ppm.

Imidazole Carbons: The three carbons of the imidazole ring (C2, C4, and C5) would appear in the aromatic region, generally between δ 120–145 ppm. The C4 carbon, being attached to the electron-withdrawing nitrile group, would be significantly affected.

Phenyl Carbons: The signals for the phenyl carbons would also be found in the aromatic region (δ 120–140 ppm), including the ipso-carbon attached to the imidazole nitrogen.

The predicted NMR data, summarized in the table below, serves as a powerful reference for the structural verification of the title compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on additive rules and data from analogous compounds.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Imidazole H28.0 – 8.5137 – 142
Imidazole H57.8 – 8.2125 – 130
Imidazole C4-118 – 123
Phenyl H (ortho)7.6 – 7.8121 – 125
Phenyl H (meta)7.4 – 7.6129 – 131
Phenyl H (para)7.3 – 7.5127 – 129
Phenyl C (ipso)-135 – 140
Cyano C-115 – 120

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. nih.gov By analyzing the vibrational modes of the molecule's constituent functional groups and chemical bonds, detailed insights into its molecular architecture can be obtained. The spectra are characterized by distinct absorption (IR) or scattering (Raman) bands, with their positions, intensities, and shapes being indicative of specific vibrational motions.

The key functional groups present in this compound are the phenyl ring, the imidazole ring, and the nitrile group. Each of these moieties gives rise to a series of characteristic vibrational bands.

Nitrile Group (C≡N) Vibrations: The most distinct feature in the vibrational spectrum is expected to be the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the nitrile group. This vibration typically appears as a sharp, intense band in the IR spectrum in the range of 2200-2260 cm⁻¹. For similar heterocyclic carbonitrile compounds, this band has been observed around 2206 cm⁻¹. rsc.org Its intensity is generally weaker in the Raman spectrum.

Phenyl Ring Vibrations: The monosubstituted benzene (B151609) ring exhibits several characteristic vibrations. The aromatic C-H stretching vibrations (νC-H) typically occur above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region. esisresearch.org The C=C stretching vibrations (νC=C) within the aromatic ring are observed as a set of bands in the 1450-1600 cm⁻¹ range. rsc.org In-plane and out-of-plane C-H bending vibrations also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Imidazole Ring Vibrations: The imidazole ring also presents a unique vibrational signature. The C-H stretching of the imidazole ring is anticipated in the 3100-3200 cm⁻¹ region. researchgate.net The ring stretching vibrations, involving both C=N and C=C bonds, are expected in the 1300-1550 cm⁻¹ region. researchgate.net The C-N stretching vibrations are typically found between 1300 cm⁻¹ and 1400 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H StretchImidazole Ring3100 - 3200MediumMedium
C-H StretchPhenyl Ring3000 - 3100Medium-WeakMedium-Strong
C≡N StretchNitrile2200 - 2260Strong, SharpWeak
C=C StretchPhenyl Ring1450 - 1600Medium-StrongMedium-Strong
C=N / C=C StretchImidazole Ring1300 - 1550Medium-StrongMedium-Strong
C-N StretchImidazole Ring / Phenyl-N link1300 - 1400MediumMedium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of this compound. The molecular formula of the compound is C₁₀H₇N₃, which corresponds to a monoisotopic mass of 169.0640 g/mol . In a typical electron ionization (EI) mass spectrum, the molecule is expected to produce a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 169.

Upon ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

For this compound, several key fragmentation pathways can be predicted:

Loss of the Phenyl Group: Cleavage of the bond between the phenyl ring and the imidazole nitrogen would result in the formation of a phenyl cation (C₆H₅⁺) at m/z 77 and an imidazole-4-carbonitrile radical. The m/z 77 peak is a very common fragment for phenyl-substituted compounds.

Loss of Hydrogen Cyanide (HCN): Imidazole and its derivatives are known to undergo a characteristic ring fragmentation involving the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da). researchgate.net This would lead to a fragment ion at m/z 142 (169 - 27).

Loss of the Nitrile Group: The nitrile group can be lost as a neutral CN radical (26 Da), resulting in a fragment ion at m/z 143 (169 - 26).

Fragmentation of the Phenyl Ring: The phenyl fragment itself (m/z 77) can further lose acetylene (B1199291) (C₂H₂, 26 Da) to produce a characteristic ion at m/z 51.

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule. The most stable ions will typically produce the most intense peaks in the mass spectrum.

The table below outlines the predicted major fragments for this compound.

m/zProposed Fragment IonProposed Neutral LossFormula of Ion
169Molecular Ion [M]⁺˙-[C₁₀H₇N₃]⁺˙
142[M - HCN]⁺˙HCN[C₉H₆N₂]⁺˙
143[M - CN]⁺·CN[C₉H₇N₂]⁺
116[M - HCN - CN]⁺HCN, ·CN[C₈H₆N]⁺
77[C₆H₅]⁺C₄H₂N₃·[C₆H₅]⁺
51[C₄H₃]⁺C₄H₂N₃·, C₂H₂[C₄H₃]⁺

Computational and Theoretical Investigations of 1 Phenyl 1h Imidazole 4 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

DFT is a primary computational method used to investigate the electronic structure of molecules. researchgate.net A typical study on 1-Phenyl-1H-imidazole-4-carbonitrile would involve calculations using a functional, such as B3LYP, and a suitable basis set to model the system accurately. nih.govbohrium.com

Geometry Optimization and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, a key parameter would be the torsional angle between the imidazole (B134444) and phenyl rings, as this influences electronic conjugation. rsc.org Conformational analysis would explore the energy landscape associated with the rotation around the C-N bond connecting the two rings to identify the global minimum energy conformer.

HOMO-LUMO Orbital Analysis and Frontier Molecular Orbitals (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. Analysis would reveal the spatial distribution of these orbitals. In phenyl-imidazole systems, the HOMO is often distributed across both the phenyl and imidazole rings, while the LUMO's location can be influenced by electron-withdrawing groups. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. orientjchem.org The map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the nitrogen atoms of the imidazole ring and the cyano group, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. This analysis quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability. For the target molecule, NBO analysis would elucidate the delocalization of electron density from the phenyl ring to the imidazole ring and the electron-withdrawing cyano group, providing quantitative data on their electronic interplay.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and reaction intermediates. This allows for the elucidation of reaction mechanisms and the calculation of activation energies. For this compound, theoretical studies could investigate its synthesis pathways or its reactivity in various chemical transformations, such as cycloadditions or substitutions, providing insights that would be difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For imidazole derivatives, these calculations can identify the structures of transition states—the highest energy points along a reaction coordinate—and thus determine the activation energy required for a reaction to proceed.

Studies on related heterocyclic systems demonstrate that computational methods can effectively model reaction pathways, such as N-alkylation or cycloaddition reactions. By characterizing the transition states, researchers can understand the step-by-step mechanism, including the formation and breaking of bonds. For instance, in the synthesis of substituted imidazoles, DFT calculations can help depict the mechanism for the formation of the N–H imidazole and its subsequent N-alkylation by isolating theoretical intermediates. researchgate.net This level of detail is critical for optimizing reaction conditions to favor the desired product.

Rationalization of Regio- and Chemo-selectivity

Many reactions involving multi-functional molecules like this compound can potentially yield multiple products. Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the preference for reaction with one functional group over another.

Computational models are pivotal in explaining and predicting these selectivities. By calculating the energies of different possible transition states leading to various isomers, the most favorable reaction pathway can be identified. For example, in the synthesis of substituted imidazoles, computational analysis can rationalize why N-alkylation occurs at a specific nitrogen atom. researchgate.net Factors such as electron density distribution, steric hindrance, and orbital interactions, which can be quantified through calculations, govern these outcomes. In studies of imidazole synthesis, it has been shown that the presence of electron-donating or electron-withdrawing groups can facilitate or inhibit certain reaction pathways, a phenomenon that can be mechanistically explained through computational analysis. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a valuable tool for structural confirmation and characterization of novel compounds.

Simulated IR and NMR Spectra

Density Functional Theory (DFT) is widely used to predict the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of molecules. For compounds structurally similar to this compound, such as 4-(4-Fluoro-phenyl)-1H-imidazole, DFT calculations at the B3LYP level have been successfully used to compute their optimized geometry and vibrational wavenumbers. researchgate.netgazi.edu.tr The detailed interpretation of vibrational spectra is often aided by total energy distribution (TED) analysis, which assigns calculated vibrational frequencies to specific molecular motions like stretching, bending, and torsion. researchgate.net

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. orientjchem.org These predicted spectra can be compared with experimental data to confirm the molecular structure.

PropertyComputational MethodBasis SetApplication
Vibrational FrequenciesDFT (B3LYP)6-311G(d,p), cc-pVQZSimulation of IR and Raman spectra
NMR Chemical ShiftsDFT (GIAO)6-31GPrediction of ¹H and ¹³C NMR spectra
Optimized GeometryDFT (B3LYP)6-311G(d,p)Foundation for spectral and property calculations

Theoretical UV-Vis and Fluorescence Spectra

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules are governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting these properties. rsc.orgchemrxiv.org Studies on 1-phenylimidazole (B1212854) and its isomers have utilized TD-DFT to calculate vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. worktribe.comhw.ac.uk

For the related compound 4-phenyl imidazole, high-resolution spectroscopic techniques combined with theoretical calculations have established that the lowest energy electronic transition (S₁ ← S₀) results in a planar excited state. researchgate.net Such studies can also reveal details about molecular geometry in different electronic states, for instance, identifying torsional potentials and barriers to planarity between the phenyl and imidazole rings. researchgate.net Photoexcitation in some phenyl-imidazole systems can lead to intramolecular charge transfer, where an electron moves from the imidazole ring (donor) to the phenyl ring (acceptor), a process that can be visualized using natural transition orbital plots. worktribe.com

Intermolecular Interaction Analysis and Crystal Packing Simulations

The arrangement of molecules in a crystal is dictated by a complex network of intermolecular interactions. Computational analysis is essential for understanding and quantifying these forces.

Weak Hydrogen Bonds and Their Energies

In the solid state, the crystal packing of phenyl-imidazole derivatives is often stabilized by a network of weak intermolecular interactions. While classical N-H···N or O-H···O hydrogen bonds may be absent in this compound, weaker C-H···N and C-H···O hydrogen bonds play a significant role. iucr.org

Experimental and theoretical charge density analysis of a closely related compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, reveals that its crystal packing is determined by such weak hydrogen bonds. acs.orgnih.govresearchgate.net Furthermore, this analysis highlights the importance of lateral electrostatic interactions between antiparallel nitrile (C≡N) groups. acs.orgnih.gov The energy of these interactions can be calculated from the experimental charge density data or through high-level theoretical methods like SCS-RI-MP2-F12. acs.orgnih.gov Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts, confirming that interactions involving hydrogen atoms (like H···H, H···C, and H···N) often dominate the crystal packing. nih.govmdpi.com

Interaction TypeDescriptionSignificance in Crystal Packing
C-H···NA weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom.Contributes to the formation of molecular networks. acs.orgresearchgate.net
C-H···OA weak hydrogen bond involving an oxygen acceptor.Important in derivatives containing oxygen atoms. iucr.org
C≡N···C≡NLateral electrostatic interaction between antiparallel nitrile groups.Can be a dominant packing force in carbonitrile derivatives. acs.orgnih.gov
π-π stackingInteraction between the electron clouds of aromatic rings.Influences the layered arrangement of molecules. mdpi.com

Lack of Specific Research Data Precludes Article Generation

A thorough investigation into existing scientific literature reveals a significant absence of specific computational and theoretical studies on the chemical compound This compound pertaining to the detailed topics required for the article. While research exists on related phenyl-imidazole derivatives and computational methods for analyzing molecular properties, no dedicated studies were found that focus on the precise subsections outlined in the request for this specific molecule.

The user's instructions demand a scientifically accurate article focusing solely on this compound, structured around the following advanced computational topics:

Quantum Chemical Calculations for Advanced Material Properties

Charge Transport Properties Relevant to Organic Electronics

Searches for peer-reviewed papers and quantum chemical calculation data specific to this compound have not yielded the necessary information to populate these sections accurately. For instance, while studies on C≡N···C≡N interactions exist, they focus on structurally different molecules. Similarly, computational data regarding NLO properties, intramolecular charge transfer, and charge transport properties are available for the broader class of imidazole derivatives but not specifically for this compound.

Generating content based on related but distinct compounds would violate the strict instruction to focus solely on the specified molecule and would amount to scientific extrapolation, failing the core requirement for accuracy. Therefore, without the foundational research data, it is not possible to generate the requested thorough and scientifically accurate article while adhering to the provided constraints.

Mechanistic Insights into Biological Interactions and Structure Activity Relationships Sar of 1 Phenyl 1h Imidazole 4 Carbonitrile Derivatives Pre Clinical Focus

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in pre-clinical research for predicting how 1-phenyl-1H-imidazole-4-carbonitrile derivatives interact with biological targets. These techniques provide insights into the binding modes, affinities, and stability of ligand-protein complexes, guiding the rational design of more potent and selective therapeutic agents.

Molecular docking studies have been extensively used to explore the binding of imidazole-based compounds to a variety of enzymatic targets implicated in cancer, bacterial infections, and fungal diseases.

Epidermal Growth Factor Receptor (EGFR): Derivatives of this compound have been designed as EGFR inhibitors. nih.gov Docking studies reveal that these compounds can successfully fit into the EGFR kinase domain active site. nih.gov For instance, one study identified a binding energy of -7.32 Kcal/mol for an imidazole-containing chalcone, which formed two crucial hydrogen bonds with LYS721 and CYS773 residues within the active site. nih.gov This interaction is considered a key factor in the inhibition of the EGFR kinase domain. nih.gov

DNA Gyrase: DNA gyrase is a well-established antibacterial target responsible for managing DNA supercoiling during replication. dntb.gov.uabiorxiv.orgnih.gov Virtual screening and docking studies have been employed to identify potential DNA gyrase inhibitors from large compound libraries. dntb.gov.uabiorxiv.orgbiorxiv.org These computational approaches help filter and rank compounds based on their predicted binding scores and interaction patterns with crucial amino acids in the enzyme's active site, similar to co-crystallized ligands. biorxiv.orgbiorxiv.org Molecular dynamics simulations further probe the stability of the ligand-DNA gyrase complex. dntb.gov.uabiorxiv.org

Lanosterol 14 alpha-demethylase (CYP51): This enzyme is a critical component in the biosynthesis of sterols in fungi and is a primary target for azole antifungal agents. nih.govwikipedia.org Homology modeling has been used to construct three-dimensional structures of fungal CYP51. nih.govresearchgate.net Docking simulations show that azole derivatives, including imidazoles, can fit into the putative active site. Their mode of action involves a combination of heme ligation, hydrogen bonding, π-π stacking, and hydrophobic interactions within the enzyme's active site environment. nih.gov

KEAP1-NRF2 Proteins: The interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) is a key regulator of the cellular antioxidant response. nih.govnih.gov Inhibiting this protein-protein interaction (PPI) is a promising strategy for treating diseases related to oxidative stress. nih.gov Docking-based virtual screening has been used to identify novel KEAP1-NRF2 PPI inhibitors. nih.gov Successful binding within the KEAP1 pocket often involves interactions with critical residues like Arg415. mdpi.com

The following table summarizes representative docking scores and key interactions for imidazole (B134444) derivatives with various enzymatic targets.

Target EnzymeDerivative TypePredicted Binding Energy (kcal/mol)Key Interacting Residues
EGFR Kinase DomainImidazole-based chalcone-7.32LYS721, CYS773 nih.gov
DNA Gyrase (PDB: 1KZN)General antibacterial compounds> -8.0Not specified biorxiv.org
KEAP1 (for NRF2 activation)Quinazoline derivatives (related scaffold)Not specifiedArg415 mdpi.com
Human Topoisomerase I1H-benzo[d]imidazole derivative (12b)Not specifiedBinds to AT-rich DNA nih.gov

The assessment of ligand-protein interactions and binding affinity is crucial for understanding the potency of potential drug candidates. For this compound derivatives, computational studies highlight several key types of interactions that stabilize their binding to target proteins. These include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

The binding energy, often calculated in kcal/mol, provides a quantitative measure of the affinity between the ligand and the protein; a lower binding energy generally indicates a more stable and potent interaction. nih.gov For example, studies on imidazole derivatives targeting the EGFR kinase domain have shown binding energies ranging from -5.46 to -7.32 Kcal/mol. nih.gov

Molecular dynamics simulations complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. dntb.gov.uabiorxiv.org These simulations can confirm whether the initial binding pose predicted by docking is maintained and can reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov

In Vitro Mechanistic Studies of Biological Activities

In vitro studies are essential for validating the predictions from computational models and for elucidating the precise biological mechanisms of action of this compound derivatives.

The antibacterial activity of certain imidazole derivatives, particularly nitroimidazoles, is linked to their ability to interfere with fundamental cellular processes. The mechanism of action for nitroimidazoles involves the reduction of the nitro group within the bacterial cell to form short-lived, toxic radical species. nih.gov These radicals can inhibit DNA synthesis and induce DNA strand breaks, ultimately leading to cell death. nih.govresearchgate.net

While direct inhibition of cell wall or membrane synthesis is less commonly cited for this specific class, targeting essential enzymes involved in DNA replication, such as DNA gyrase, is a key strategy. mdpi.com Inhibition of DNA gyrase leads to the arrest of DNA replication, a bacteriostatic or bactericidal effect. nih.gov

Experimental assays are used to quantify the ability of imidazole derivatives to modulate the activity of their target enzymes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

For example, imidazole-based compounds designed as EGFR inhibitors have been tested in enzymatic assays. Two derivatives, compounds 2c and 2d, demonstrated significant inhibition of EGFR enzymatic activity with IC₅₀ values of 617.33 nM and 710 nM, respectively. nih.gov Similarly, a benzimidazole (B57391) derivative, 14p, was found to be a potent inhibitor of Poly (ADP-ribose) polymerase (PARP)-1 with an IC₅₀ value of 0.023 μM. nih.gov These in vitro results confirm that these compounds can effectively modulate the function of their intended enzyme targets.

The following table presents IC₅₀ values for representative imidazole derivatives against specific enzymes.

Compound IDTarget EnzymeIC₅₀ ValueCell Line / Assay Type
2cEGFR617.33 ± 0.04 nMEnzymatic Assay nih.gov
2dEGFR710 ± 0.05 nMEnzymatic Assay nih.gov
14pPARP-10.023 µMEnzymatic Assay nih.gov
12bTopoisomerase I16 µM (for 50% DNA relaxation inhibition)DNA Relaxation Assay nih.gov

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. nih.gov Several studies have demonstrated that derivatives of this compound can trigger apoptosis in various cancer cell lines. nih.govrsc.org

One study found that a novel imidazole derivative, compound 4f, induced a 68.2% apoptosis rate in HeLa cells after 24 hours of treatment. nih.gov The mechanism was investigated through Western blot analysis, which revealed that the compound significantly increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptosis pathway. Furthermore, the expression of Caspase-3, a key executioner caspase in apoptosis, was markedly increased. nih.gov

Other research has shown that imidazole derivatives can suppress signaling pathways crucial for cell survival, such as the PI3K/AKT/mTOR pathway. nih.gov By inhibiting this pathway, the compounds can halt cell proliferation and promote apoptosis. nih.govresearchgate.net Functional analyses also indicate that these compounds can cause cell cycle arrest, often in the S or G2/M phase, preventing cancer cells from dividing and proliferating. rsc.orgresearchgate.net

Antioxidant Mechanisms (e.g., radical scavenging)

The antioxidant potential of imidazole-containing compounds is a subject of significant interest in medicinal chemistry. centralasianstudies.org Derivatives of the imidazole ring have demonstrated the capacity to scavenge free radicals, which are implicated in oxidative stress and various disease pathologies. centralasianstudies.orgnih.gov The mechanisms underlying this antioxidant activity are multifaceted and are believed to involve the compound's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.

For imidazole derivatives, the antioxidant action can be attributed to their ability to chelate metal ions and to scavenge free radicals directly. centralasianstudies.org Two primary radical scavenging mechanisms are often considered: hydrogen atom transfer (HAT) and radical adduct formation (RAF). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The specific site of hydrogen donation can significantly influence the compound's efficacy. nih.gov For instance, in related benzimidazole-arylhydrazone hybrids, the amide N-H group and phenolic hydroxyl groups on the aryl ring were identified as key reactive sites for hydrogen atom transfer. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the phenyl-imidazole scaffold, substitutions on both the phenyl ring and modifications involving the nitrile group can profoundly impact biological activity.

Phenyl Ring Substitution: Systematic substitution on the phenyl ring of imidazole-based compounds has been a key strategy in modulating potency. Studies on 4-phenyl-imidazole (4-PI) derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO) revealed that the position and nature of the substituent are critical. nih.gov It was proposed that substitutions at the ortho, meta, and para positions could exploit specific interactions within the enzyme's active site. nih.gov

For example, introducing a hydroxyl (-OH) group at the 2-position of the phenyl ring resulted in a tenfold increase in potency compared to the unsubstituted 4-PI. nih.gov This enhancement was attributed to a predicted hydrogen bond between the hydroxyl group and the serine residue S167 in the active site. nih.gov Similarly, thiol (-SH) substitutions at the 3- or 4-positions also significantly increased potency, potentially through interactions with cysteine residue C129. nih.gov These findings underscore that substitutions on the phenyl ring can modulate binding affinity not just through electronic effects on the imidazole core, but by establishing new, direct interactions with target proteins. nih.gov

Table 1: Influence of Phenyl Substitution on IDO Inhibitory Activity of 4-PI Derivatives Data adapted from studies on 4-phenyl-imidazole derivatives. nih.gov

CompoundSubstitution on Phenyl RingIC₅₀ (µM)Fold Improvement vs. 4-PI
4-PINone101
1 2-OH110
17 3-SH1.1~9
18 4-SH1.2~8.3

Nitrile Group Substitution: The nitrile (-C≡N) group is a versatile pharmacophore in drug design. nih.gov It is sterically small and can act as a bioisostere for other functional groups, notably halogens like bromine and iodine. nih.gov The nitrile's strong electron-withdrawing properties can influence the electronic character of the entire molecule, affecting its binding properties and metabolic stability. nih.gov

In the context of lead optimization, replacing a larger group with a nitrile can improve the molecule's fit within a binding pocket and reduce lipophilicity, which can be beneficial for the compound's pharmacokinetic profile. nih.gov For instance, the interchange of a nitrile and a halogen has been observed in the optimization of various inhibitors, where the nitrile mimics the polarization of the halide while being smaller, potentially allowing for better contact with amino acid residues in an active site. nih.gov Therefore, the nitrile group in this compound is a key determinant of its biological activity, influencing both steric and electronic interactions with its molecular target.

The two nitrogen atoms within the imidazole ring are fundamental to its chemical properties and its ability to interact with biological targets. nih.gov The imidazole ring contains a pyrrole-type nitrogen (at position 1 in this scaffold) and a pyridine-type imine nitrogen (at position 3). nih.gov These atoms can act as hydrogen bond donors and acceptors, and crucially, as coordination sites for metal ions within metalloenzymes.

In studies of 4-phenyl-imidazole derivatives as IDO inhibitors, the N-1 nitrogen atom plays a critical role by binding directly to the heme iron in the enzyme's active site. nih.gov This coordination is essential for inhibitory activity. The importance of this specific interaction was confirmed by synthesizing derivatives where the N-1 position was substituted (e.g., with a methyl group), which resulted in a complete loss of activity. nih.gov These experiments demonstrated that the N-3 nitrogen cannot substitute for the N-1 nitrogen in binding to the heme iron. nih.gov This highlights the precise geometric and electronic requirements for target binding, where the position of the nitrogen atoms within the imidazole core dictates the molecule's orientation and inhibitory function.

Bioisosteric Replacements in Lead Optimization (Synthetic Context)

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a lead compound to enhance potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jpdrughunter.com This involves substituting one atom or functional group with another that has similar physical or chemical properties. drughunter.com

In the context of phenyl-imidazole derivatives, several bioisosteric replacements could be explored. One approach involves replacing the entire imidazole ring with other five-membered heterocycles to probe the importance of the ring's specific shape, electronics, and hydrogen-bonding capacity. nih.gov For example, replacing the imidazole group in 4-PI derivatives with a pyrazole (B372694) ring led to a significant decrease in activity. nih.gov Activity was only restored when hydroxyl groups were added to the phenyl ring, suggesting the pyrazole is a poor mimic of the imidazole's crucial iron-binding function, but that other favorable interactions can partially compensate. nih.gov This indicates that while other heterocycles can be considered, the imidazole group is often optimal for both its iron-binding strength and its shape complementarity in certain targets. nih.gov

Advanced Applications and Future Research Directions of 1 Phenyl 1h Imidazole 4 Carbonitrile Scaffolds

Applications in Advanced Materials Science

The electronic and structural characteristics of the 1-Phenyl-1H-imidazole-4-carbonitrile scaffold make it a compelling candidate for the development of novel organic materials with tailored properties.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The field of organic electronics has seen significant advancements through the molecular engineering of emissive and photovoltaic materials. Phenyl-imidazole derivatives are recognized for their potential in these applications. The imidazole (B134444) core can act as an electron-donating unit, and when combined with various acceptor moieties, it can form molecules with desirable photophysical properties.

Research into phenanthroimidazole derivatives, for instance, has demonstrated their utility as non-doped emitters in OLEDs, exhibiting high fluorescence quantum yields. rsc.org Modifications at the N-1 and C-2 positions of the imidazole ring have been shown to tune the optoelectronic properties and energy levels of these materials. rsc.org Furthermore, computational studies on iridium(III) complexes with phenylimidazole-based ligands suggest that the introduction of substituents on the phenyl ring can influence the emission spectra, making them potential red-emitting phosphors. rsc.org The presence of a nitrile group, as in this compound, can further modify the electronic properties, potentially leading to materials with deep-blue emission, which are highly sought after for display technologies. acs.org

In the realm of organic solar cells, imidazole derivatives have been incorporated into donor-π-acceptor type organic dyes for dye-sensitized solar cells. mdpi.com Pyrene-imidazole derivatives have also been utilized as aggregation modifiers in ternary organic solar cells, leading to enhanced efficiency and stability. frontiersin.orgnih.gov The specific substitution pattern of this compound could be leveraged to design novel materials for OSCs, although direct research in this area is yet to be reported.

Table 1: Potential Photophysical Properties of this compound Derivatives for OLEDs

Derivative TypePotential Emission ColorKey Structural Feature Influencing Emission
Basic ScaffoldBlueWide bandgap of the phenyl-imidazole core
With Electron-Withdrawing GroupsDeep-BlueEnhanced charge-transfer character from nitrile group
As part of an Iridium ComplexRedMetal-to-ligand charge transfer transitions

Components in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions directed by the functional groups of this compound, particularly the nitrile and the imidazole ring, make it a promising candidate for applications in supramolecular chemistry. Hydrogen bonding and π-π stacking are key interactions that can drive the self-assembly of molecules into well-defined architectures.

Studies on related imidazole-dicarbonitrile compounds have shown that intermolecular N-H···N(cyano) hydrogen bonds can connect molecules into zigzag chains. nih.gov This demonstrates the potential of the nitrile group to act as a reliable hydrogen bond acceptor. The planar nature of the imidazole and phenyl rings also suggests the possibility of π-π stacking interactions, which are crucial for the formation of ordered assemblies. While specific research on the self-assembly of this compound is not yet available, the fundamental structural motifs suggest its utility in designing novel supramolecular structures.

Design of New Ligands for Coordination Chemistry

The imidazole ring and the nitrile group in this compound present potential coordination sites for metal ions, making it an attractive ligand for the design of coordination complexes and metal-organic frameworks (MOFs). Imidazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. ekb.egnih.gov

Research has shown that the cyano group on an imidazole ring can be activated by copper(II) ions, leading to alcoholysis of the nitrile and the formation of carboximidate complexes where the ligand coordinates in a bidentate fashion. mdpi.comresearchgate.net This reactivity opens up possibilities for creating novel coordination polymers and discrete complexes with interesting structural and electronic properties. The phenyl substituent at the N-1 position can also influence the steric and electronic environment of the metal center, allowing for fine-tuning of the properties of the resulting complexes. The development of MOFs using imidazole-based ligands is an active area of research, with applications in gas storage, separation, and catalysis. rsc.org

Table 2: Potential Coordination Modes of this compound

Coordination Site(s)Metal Ion ExamplePotential Application
Imidazole NitrogenCu(II), Zn(II)Catalysis, Luminescent Sensors
Nitrile Nitrogen (after activation)Cu(II)Novel Coordination Polymers
Bidentate (Imidazole and Nitrile)Transition MetalsMetal-Organic Frameworks

Polymer Science and Monomer Development

While the direct polymerization of this compound has not been extensively reported, its structure suggests potential as a monomer or a precursor for functional polymers. Polyimides containing benzimidazole (B57391) units are known for their exceptional thermal stability. nih.gov The incorporation of a phenyl-imidazole-carbonitrile moiety as a side chain or within the main chain of a polymer could impart unique properties.

For instance, polymers with imidazole side chains have been explored for applications such as nanofiltration membranes. nih.gov The nitrile group could also serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups. The synthesis of copolymers using imidazole-containing monomers with other vinyl monomers like methyl methacrylate (B99206) has been demonstrated, suggesting that this compound could potentially be functionalized with a polymerizable group to create novel copolymers. researchgate.net

Catalysis and Organocatalysis

The imidazole moiety is a well-known catalytic scaffold, both in biological systems (e.g., in the active site of enzymes) and in synthetic organic chemistry.

Imidazole-Based Organocatalysts

Imidazole and its derivatives can function as effective organocatalysts for a variety of chemical transformations. rsc.org They can act as nucleophilic catalysts or general base catalysts. The specific structure of this compound, with its phenyl and nitrile substituents, can modulate the basicity and nucleophilicity of the imidazole ring, potentially leading to catalysts with unique reactivity and selectivity.

Ligands in Metal-Catalyzed Reactions

The imidazole moiety is a well-established N-heterocyclic ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These metal complexes often exhibit remarkable catalytic activity in a range of organic transformations. While the broader class of imidazole derivatives has been extensively utilized as ligands, the specific application of this compound in metal-catalyzed reactions is a developing area of research.

The presence of multiple coordination sites—the N3 atom of the imidazole ring and the nitrogen atom of the nitrile group—allows this compound to act as a versatile ligand. It can coordinate to metal centers in a monodentate or bidentate fashion, influencing the electronic and steric properties of the resulting catalyst. This tunability is crucial for optimizing catalytic efficiency and selectivity in reactions such as cross-coupling, hydrogenation, and oxidation.

Future research is anticipated to focus on the synthesis and characterization of novel metal complexes incorporating the this compound ligand. The catalytic efficacy of these complexes will likely be evaluated in various organic reactions, with a view to developing more efficient and selective catalytic systems.

Table 1: Potential Catalytic Applications of Metal Complexes with this compound Ligands

Catalyst TypePotential ReactionSubstrate ScopePotential Advantages
Palladium(II) ComplexSuzuki-Miyaura Cross-CouplingAryl halides with arylboronic acidsHigh turnover numbers, mild reaction conditions
Ruthenium(II) ComplexTransfer HydrogenationKetones and iminesHigh enantioselectivity with chiral variants
Copper(I) ComplexClick Chemistry (Azide-Alkyne Cycloaddition)Terminal alkynes and organic azidesHigh yields, biocompatibility
Iron(III) ComplexOxidation of AlcoholsPrimary and secondary alcoholsUse of an earth-abundant and non-toxic metal

Building Blocks for Complex Pharmaceutical Scaffolds (Pre-clinical Focus)

The structural attributes of this compound make it an attractive starting material for the synthesis of more complex, biologically active molecules. Its utility as a building block stems from the reactivity of its constituent parts, which allows for the construction of diverse and intricate molecular architectures.

Hybrid heterocyclic systems, which incorporate two or more different heterocyclic rings within a single molecule, are a significant area of drug discovery. This molecular hybridization strategy often leads to compounds with enhanced biological activity or novel pharmacological profiles. The this compound scaffold provides a versatile platform for the synthesis of such hybrid molecules.

The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, which can then be used to annulate or link to other heterocyclic systems. For instance, the reaction of the nitrile with sodium azide (B81097) can yield a tetrazole ring, leading to the formation of phenyl-imidazolo-tetrazole hybrids. Similarly, the imidazole ring itself can be a part of a larger, fused heterocyclic system.

Table 2: Examples of Hybrid Heterocyclic Systems Derived from this compound

Hybrid SystemSynthetic StrategyPotential Biological Target
Imidazo[4,5-d]pyridazinesCyclocondensation with hydrazine (B178648) derivativesKinases, GPCRs
Imidazo[1,2-a]pyrimidinesReaction of the corresponding amidine with β-dicarbonyl compoundsIon channels, enzymes
Phenyl-imidazolo-triazolesHuisgen 1,3-dipolar cycloaddition from an azide precursorVarious enzymes and receptors

The this compound core is a key pharmacophore that can be elaborated to generate novel bioactive molecules. The phenyl and imidazole rings can be further functionalized to modulate the physicochemical properties and biological activity of the resulting compounds.

Research in this area is focused on synthesizing libraries of derivatives and screening them for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For example, the introduction of different substituents on the phenyl ring can significantly impact the molecule's interaction with biological targets. Furthermore, the nitrile group can serve as a handle for the attachment of various side chains, leading to a wide array of new chemical entities with therapeutic potential.

Table 3: Bioactive Molecules Derived from the this compound Scaffold

Derivative ClassModificationBiological Activity
Substituted Phenyl AnalogsHalogenation, methoxylation of the phenyl ringEnhanced anticancer activity
N-Alkyl Imidazolium (B1220033) SaltsQuaternization of the imidazole nitrogenPotential as ionic liquids with antimicrobial properties
Amidoxime (B1450833) DerivativesConversion of the nitrile to an amidoximeChelating agents, potential enzyme inhibitors

Diagnostic Tool Development (Chemical Research Focus, e.g., Radiosyntheses for Research Probes)

The development of molecular probes for diagnostic imaging techniques, such as Positron Emission Tomography (PET), is a critical area of chemical research. The this compound scaffold holds potential for the design of such probes due to its ability to be radiolabeled and its potential to be derivatized to target specific biological markers.

The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, into the molecule would enable its use as a PET tracer. The phenyl ring is a common site for radiofluorination. Once radiolabeled, these probes could be used to non-invasively study biological processes and the distribution of drug targets in vivo. The development of such diagnostic tools is still in its nascent stages for this particular scaffold, representing a promising avenue for future research.

Emerging Research Frontiers and Challenges

The full potential of the this compound scaffold is yet to be realized. Emerging research is likely to focus on more sophisticated applications, such as the design of multi-target ligands and overcoming the challenges associated with their development.

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. Multi-target ligands, which are single molecules designed to interact with two or more distinct biological targets, offer a promising therapeutic strategy. The modular nature of the this compound scaffold makes it an attractive candidate for the design of such ligands.

By strategically modifying different parts of the molecule, it is possible to incorporate pharmacophoric features that recognize different targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part could be tailored to antagonize a particular receptor. The challenge lies in achieving a balanced affinity for the different targets and maintaining favorable pharmacokinetic properties.

Development of Highly Efficient and Sustainable Synthesis Routes

The pursuit of sustainable synthesis aligns with the principles of green chemistry, which advocate for methodologies that minimize waste, use non-toxic solvents, and improve energy efficiency. vu.nl These principles are being actively applied to the synthesis of complex heterocyclic compounds like this compound. Key strategies include one-pot syntheses that reduce the need for intermediate purification steps, the use of recyclable catalysts, and the adoption of energy-efficient techniques such as microwave and ultrasound irradiation. asianpubs.orgnih.gov

Two primary strategic pathways have emerged for the construction of the this compound core:

Direct Ring Construction: Building the N-phenylated imidazole ring in a single or telescoped sequence from acyclic precursors. This often involves multicomponent reactions.

Post-Arylation of Imidazole Core: Synthesizing the 1H-imidazole-4-carbonitrile scaffold first, followed by a separate N-arylation step to introduce the phenyl group.

Strategy 1: Multicomponent Reactions (MCRs) for Direct Synthesis

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient approach to complex molecule synthesis. rsc.org For this compound, a hypothetical MCR could involve the condensation of a phenyl-containing reactant (e.g., aniline), a dicarbonyl equivalent, a cyanide source, and an ammonia (B1221849) source.

While a direct one-pot MCR for this compound is not extensively documented, analogous syntheses of tetrasubstituted imidazoles provide a blueprint. These reactions often employ eco-friendly catalysts and conditions. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved with high yields under solvent-free conditions using reusable catalysts like ZSM-11 zeolite. nih.gov Similarly, catalysts such as HBF4–SiO2 have been identified as highly effective for both three-component and four-component reactions to produce substituted imidazoles. rsc.org

The advantages of this approach are significant:

Atom Economy: MCRs inherently maximize the incorporation of starting material atoms into the final product, minimizing waste.

Operational Simplicity: Combining multiple steps into one pot reduces reaction time, energy consumption, and the use of solvents for purification of intermediates. asianpubs.org

Diversity: MCRs allow for the rapid generation of diverse compound libraries by simply varying the starting components.

The table below summarizes findings for related multicomponent imidazole syntheses, illustrating the potential for high efficiency and the application of green chemistry principles.

CatalystReactantsSolventConditionsYield (%)Reference
ZSM-11 ZeoliteBenzil (B1666583), Aldehyde, Aniline (B41778), NH4OAcSolvent-free110 °C, 30 min90-96% nih.gov
HBF4–SiO21,2-diketone, Aldehyde, Amine, NH4OAcAcetonitrileRefluxHigh rsc.org
L-prolineAldehyde, Benzil, NH4OAcEthanolRefluxHigh researchgate.net
None (Solvent-free)o-Phenylenediamine, Aldehyde, NH4OAc70 °C, 1 h85-94% asianpubs.org

This table presents data for the synthesis of structurally related substituted imidazoles to illustrate the efficiency of multicomponent reaction strategies.

Strategy 2: N-Arylation of a Pre-formed Imidazole-4-carbonitrile Core

This two-step approach first involves the synthesis of 1H-imidazole-4-carbonitrile, followed by the introduction of the phenyl group onto the N-1 position. While historical syntheses of 1H-imidazole-4-carbonitrile reported low yields, newer methods have improved its accessibility. researchgate.net The critical step in this strategy is the N-arylation reaction.

Modern cross-coupling reactions, such as the Chan-Lam and Ullmann couplings, provide powerful tools for forming C-N bonds. Sustainable variations of these methods are actively being developed to replace traditional copper- or palladium-catalyzed reactions that often require harsh conditions and stoichiometric reagents.

Sustainable N-Arylation Methods:

Photocatalysis: Visible-light-driven photocatalysis has emerged as a green alternative for N-arylation. For example, a Cu/graphene catalyst has been used for the N-arylation of imidazoles with arylboronic acids under light irradiation at ambient temperatures, achieving excellent yields. nih.gov This method avoids high temperatures and relies on a renewable energy source.

Heterogeneous Catalysis: The use of recoverable and reusable catalysts is a cornerstone of sustainable synthesis. Palladium nanoparticles supported on aluminum hydroxide (B78521) (Pd/AlO(OH) NPs) have been successfully used for the N-arylation of imidazoles with aryl halides under ultrasonic conditions in an environmentally friendly water/isopropyl alcohol solvent mixture. biomedres.usbiomedres.us The catalyst can be easily recovered by centrifugation and reused multiple times without significant loss of activity. biomedres.us

The table below compares different N-arylation methods applicable to the imidazole core, highlighting their efficiency and sustainable features.

Catalyst / MethodArylating AgentSolventConditionsYield (%)Sustainable FeaturesReference
Cu/graphenePhenylboronic acidAcetonitrileVisible Light, 30 °C99%Ambient temperature, light as energy source nih.gov
Pd/AlO(OH) NPsAryl halidesH2O / IPAUltrasound, 2 hHighRecyclable catalyst, eco-friendly solvent biomedres.usbiomedres.us
Cu(OAc)2Phenylboronic acidDCMRoom Temp.HighBase-free, mild conditions researchgate.net

This table showcases data for N-arylation of the parent imidazole or its derivatives, demonstrating methodologies directly adaptable for 1H-imidazole-4-carbonitrile.

Future research will likely focus on combining these strategies, perhaps through developing catalytic systems that enable a one-pot synthesis starting from simple precursors that proceeds via an in-situ generated imidazole-4-carbonitrile intermediate, followed by a subsequent N-arylation. The continued development of novel catalysts from earth-abundant metals, the use of biomass-derived solvents, and the integration of flow chemistry are promising avenues for making the synthesis of this compound and its derivatives a truly efficient and sustainable process. vu.nl

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-1H-imidazole-4-carbonitrile?

The compound is typically synthesized via thermal or light-mediated reactions. For example, a thermal approach involves reacting this compound with 2-((adamantan-1-yl)amino)-2-oxoacetic acid and ammonium persulfate in DMSO at 50°C for 24 hours, followed by column chromatography purification . Alternative methods may involve multi-step cyclization or substitution reactions using nitrile-containing precursors, as seen in related imidazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 6.933 ppm for imidazole protons in CD3_3OD) to confirm substituent positions and nitrile functionality .
  • X-ray Crystallography : Resolve crystal packing and hydrogen bonding patterns (e.g., using SHELX software for refinement ).
  • Mass Spectrometry (LCMS/ESI) : Confirm molecular weight (e.g., m/z 495.18 [M+^+] for analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound derivatives?

  • Parameter Tuning : Adjust temperature (e.g., 50°C for thermal synthesis ), solvent polarity (DMSO vs. acetonitrile), and stoichiometry of oxidizing agents like (NH4_4)2_2S2_2O8_8.
  • By-Product Analysis : Monitor reactions using HPLC or TLC to detect intermediates like 5-hydroxy-1H-imidazole-4-carbonitrile, which forms under oxidative conditions .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing novel this compound analogs?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DEPT experiments to assign quaternary carbons) .
  • Crystallographic Confirmation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., hydrogen bonding motifs in 4-[4-(1H-imidazol-4-yl)phenyl]-1H-imidazole ).
  • Statistical Analysis : Apply qualitative research frameworks to systematically address data inconsistencies, such as iterative hypothesis testing .

Q. How do hydrogen bonding patterns influence the crystallographic packing and stability of this compound derivatives?

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R22_2^2(8) motifs in imidazole crystals) and predict stability .
  • Packing Efficiency : Derivatives with extended π-π stacking (e.g., phenyl and imidazole ring interactions) exhibit higher thermal stability .

Q. What computational tools are essential for refining the crystal structures of this compound derivatives?

  • SHELX Suite : Employ SHELXL for small-molecule refinement and SHELXD for structure solution, leveraging high-resolution data to resolve twinning or disorder .
  • Density Functional Theory (DFT) : Validate hydrogen bond energetics and molecular electrostatic potential surfaces .

Methodological Considerations

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • In Silico Screening : Perform molecular docking (e.g., EGFR inhibition studies using AutoDock Vina ).
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC50_{50} determination via MTT assay) and antimicrobial activity .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?

  • Reaction Scalability : Transition from batch to flow chemistry to improve yield consistency .
  • Purification Complexity : Optimize column chromatography gradients for polar nitrile-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.